N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea, also known as BU224, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, and depression.
Mechanism of Action
N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea acts as a positive allosteric modulator of the mGluR2 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating glutamate neurotransmission. By binding to a specific site on the receptor, this compound enhances the activity of mGluR2, leading to the inhibition of glutamate release and the reduction of excitatory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the reduction of neuroinflammation. Additionally, this compound has been found to enhance the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in promoting neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea is its high selectivity and potency for the mGluR2 receptor, which allows for precise modulation of glutamate neurotransmission. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea, including:
1. Further investigation of its therapeutic potential in the treatment of neurological disorders, including schizophrenia, anxiety, and depression.
2. Development of more potent and selective positive allosteric modulators of mGluR2, which could lead to improved therapeutic outcomes.
3. Investigation of the molecular mechanisms underlying the effects of this compound on synaptic plasticity and neuroinflammation.
4. Exploration of the potential use of this compound as a tool for studying the role of mGluR2 in normal and pathological brain function.
In conclusion, this compound is a promising compound with significant potential for the treatment of various neurological disorders. Further research is needed to fully understand its mechanisms of action and therapeutic potential, but the current evidence suggests that it could be a valuable addition to the arsenal of drugs used to treat these conditions.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models. Additionally, this compound has been found to enhance the efficacy of antipsychotic drugs in treating schizophrenia.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-(4-chlorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-11-3-5-12(6-4-11)16-14(18)17-13-8-9-1-2-10(13)7-9/h3-6,9-10,13H,1-2,7-8H2,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOAZIHMBPIBPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.